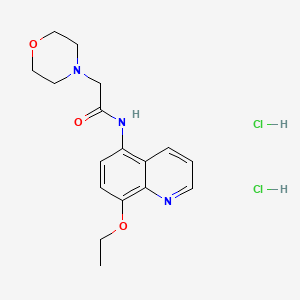
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride is a chemical compound with the molecular formula C17H23Cl2N3O3 It is known for its unique structure, which includes a morpholine ring, an acetamide group, and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride typically involves the reaction of 8-ethoxyquinoline with morpholine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or quinoline moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted morpholine or quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Morpholineacetamide, N-(8-methoxy-5-quinolyl)-, dihydrochloride
- 4-Morpholineacetamide, N-(8-ethoxy-6-quinolyl)-, dihydrochloride
- 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, monohydrochloride
Uniqueness
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride is unique due to its specific substitution pattern on the quinoline ring and the presence of both morpholine and acetamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
19655-33-5 |
|---|---|
Molekularformel |
C17H23Cl2N3O3 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
N-(8-ethoxyquinolin-5-yl)-2-morpholin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C17H21N3O3.2ClH/c1-2-23-15-6-5-14(13-4-3-7-18-17(13)15)19-16(21)12-20-8-10-22-11-9-20;;/h3-7H,2,8-12H2,1H3,(H,19,21);2*1H |
InChI-Schlüssel |
HTBLMFCOAOLDMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)CN3CCOCC3)C=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















